RebaudiosideE

Description

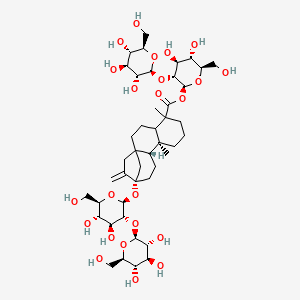

Rebaudioside E (C38H60O18) is a steviol glycoside extracted from Stevia rebaudiana Bertoni leaves. It is a non-caloric, natural sweetener with a sweetness intensity approximately 150–300 times greater than sucrose . Structurally, it consists of a steviol backbone linked to glucose molecules, distinguishing it from other glycosides in the stevia family through the arrangement and number of glycosyl groups. Unlike Rebaudioside A (the most studied variant), Rebaudioside E is less abundant in stevia leaves and requires specialized extraction techniques for isolation . Its applications span food, beverages, and pharmaceuticals, where it provides sweetness without caloric or glycemic impact.

Properties

Molecular Formula |

C44H70O23 |

|---|---|

Molecular Weight |

967.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1 |

InChI Key |

RLLCWNUIHGPAJY-WTIPIMMESA-N |

Isomeric SMILES |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rebaudioside E can be synthesized through the bioconversion of stevioside using specific enzymes. One such method involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced over 24 hours .

Industrial Production Methods

Industrial production of rebaudioside E typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes steps such as water extraction, filtration, and crystallization to isolate and purify the desired glycosides. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are also employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Rebaudioside E undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation.

Common Reagents and Conditions

Glycosylation: This reaction involves the addition of glucose units to the steviol backbone. Enzymes such as UDP-glucosyltransferase are commonly used.

Hydrolysis: Acidic or enzymatic hydrolysis can break down rebaudioside E into its constituent sugars and steviol.

Oxidation: Oxidative conditions can lead to the formation of various degradation products.

Major Products Formed

The major products formed from these reactions include other steviol glycosides such as rebaudioside D and rebaudioside M, as well as simpler sugars and steviol .

Scientific Research Applications

Food Science Applications

Rebaudioside E is primarily utilized as a non-nutritive sweetener in food products. Its applications include:

- Sugar Replacement : Due to its high sweetness (approximately 200 times sweeter than sucrose), Rebaudioside E is used to replace sugar in beverages, desserts, and other food items without contributing calories. This is particularly beneficial for products aimed at weight management and diabetes control.

- Flavor Enhancement : Studies indicate that Rebaudioside E can enhance the overall flavor profile of certain foods, making it a valuable ingredient in formulating low-calorie snacks and beverages .

- Stability in Processing : Rebaudioside E exhibits thermal stability, allowing it to maintain its sweetness during food processing methods such as baking and pasteurization. This property makes it suitable for a wide range of food applications .

Pharmacological Applications

Research has explored the pharmacological effects of Rebaudioside E, particularly concerning its safety and potential health benefits:

- Antihypertensive Effects : Some studies suggest that steviol glycosides, including Rebaudioside E, may possess antihypertensive properties. They are believed to help lower blood pressure by acting on the renin-angiotensin system .

- Metabolic Effects : Clinical trials have investigated the impact of Rebaudioside E on glucose metabolism and insulin sensitivity. Preliminary findings indicate that it does not adversely affect blood glucose levels, making it a safe option for individuals with diabetes .

Microbiological Applications

The influence of Rebaudioside E on microbial diversity and gut health has been an area of interest:

- Gut Microbiota Safety : Research indicates that Rebaudioside E has minimal impact on gut microbial composition, suggesting its safety for consumption without disrupting gut flora . It has shown potential in promoting beneficial bacteria while inhibiting harmful strains, which could be advantageous for digestive health.

- Antimicrobial Properties : Some studies have examined the antimicrobial effects of steviol glycosides against specific pathogens. While results vary, there is evidence that Rebaudioside E may inhibit the growth of certain harmful bacteria without affecting beneficial gut microbes .

Agricultural Applications

Rebaudioside E's role in agriculture primarily relates to its extraction from Stevia plants:

- Plant Growth Enhancement : Research has explored how different growth media and conditions affect the yield of Rebaudioside E in vitro. Optimizing these conditions can lead to increased production efficiency of this valuable compound from Stevia plants .

Case Studies and Research Findings

A selection of relevant case studies highlights the diverse applications of Rebaudioside E:

Mechanism of Action

Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It activates sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, it has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a role in regulating glucose metabolism and insulin secretion.

Comparison with Similar Compounds

Structural and Functional Differences

Steviol glycosides share a common aglycone core (steviol) but differ in glycosylation patterns. Below is a comparative analysis of Rebaudioside E with key analogs:

| Compound | Glycosylation Pattern | Sweetness Intensity (vs. Sucrose) | Aftertaste | Solubility in Water |

|---|---|---|---|---|

| Rebaudioside E | 1,3-β-glucosyl and 1,2-α-glucosyl | 150–300× | Mild, less bitter | Moderate |

| Rebaudioside A | 1,3-β-glucosyl and 1,2-β-glucosyl | 200–350× | Slight licorice notes | High |

| Stevioside | 1,2-α-glucosyl and 1,2-β-glucosyl | 100–250× | Bitter, lingering | Low |

| Rebaudioside D | 1,3-β-glucosyl and 1,2-α-glucosyl | 250–450× | Clean, no bitterness | High |

Note: Data synthesized from stevia research literature; specific values may vary based on extraction methods and purity .

Key Observations:

- Sweetness Profile : Rebaudioside E’s sweetness is comparable to Rebaudioside A but lower than Rebaudioside D. Its reduced bitterness makes it preferable for blending in beverages .

- Solubility : Rebaudioside E exhibits moderate solubility, limiting its use in high-concentration formulations compared to Rebaudioside A or D .

- Stability : Unlike Stevioside, which degrades under acidic conditions, Rebaudioside E maintains stability in pH 3–8 environments, enhancing its utility in carbonated drinks .

Industrial Production and Purity Standards

- Extraction Challenges : Rebaudioside E constitutes <5% of total steviol glycosides in raw extracts, necessitating chromatographic purification .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Rebaudioside E from plant sources, and how do they differ in efficiency?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic purification. Ethanol/water mixtures (70–80% ethanol) are commonly used for initial extraction due to their efficacy in dissolving steviol glycosides. Subsequent purification employs macroporous resins (e.g., HPD-400/600) or preparative HPLC. Efficiency depends on solvent polarity, resin selectivity, and elution parameters. For example, orthogonal array designs (e.g., Taguchi L16) can optimize variables like adsorption temperature and elution ratios . Validation via HPLC-ELSD or LC-MS is critical to confirm purity (>95%) .

Q. How can researchers ensure the accuracy of Rebaudioside E quantification in complex matrices?

- Methodological Answer : Use standardized calibration curves with certified reference materials. Reverse-phase HPLC coupled with evaporative light scattering detection (HPLC-ELSD) is preferred for its sensitivity to non-UV-absorbing compounds. Method validation should include spike-recovery tests (85–115% recovery rates) and inter-day precision analysis (RSD <5%) . Matrix effects (e.g., co-extractives from Stevia rebaudiana) must be mitigated via sample cleanup steps, such as solid-phase extraction .

Q. What experimental controls are essential for assessing Rebaudioside E’s stability under varying pH and temperature conditions?

- Methodological Answer : Include negative controls (e.g., buffer-only solutions) and positive controls (e.g., sucrose or aspartame) to benchmark degradation kinetics. Accelerated stability studies at elevated temperatures (40–60°C) and pH ranges (2–8) should use validated HPLC protocols to monitor degradation products. Replicate experiments (n ≥ 3) and statistical tools like ANOVA are critical to distinguish experimental noise from true instability .

Advanced Research Questions

Q. How can conflicting data on Rebaudioside E’s thermal stability be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., sample purity, analytical methods). Sensitivity analyses should isolate factors like heating duration and matrix composition. For example, discrepancies in degradation rates may arise from differences in HPLC column selectivity or detection limits. Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) and apply multivariate regression to resolve contradictions .

Q. What statistical approaches are optimal for optimizing Rebaudioside E purification processes with multiple interdependent variables?

- Methodological Answer : Fractional factorial designs (e.g., Taguchi orthogonal arrays) reduce experimental runs while evaluating interactions between parameters like resin type, elution ratio, and adsorption time. Response surface methodology (RSM) can model non-linear relationships, and desirability functions may balance yield (>80%) and purity (>95%). Data should be validated via lack-of-fit tests (p > 0.05) .

Q. How should researchers design dose-response studies to evaluate Rebaudioside E’s bioactivity while minimizing confounding factors?

- Methodological Answer : Use randomized block designs to control for batch variability in Stevia extracts. Dose ranges should span 0.1–10 mM, based on prior EC50 estimates. Include sham-treated controls and blinded assessments to reduce bias. For in vitro models (e.g., HEK293 cells expressing sweet taste receptors), normalize responses to reference agonists (e.g., sucrose) and apply Hill equation fitting to calculate efficacy .

Q. What strategies address the scarcity of high-quality Rebaudioside E reference standards in structural characterization studies?

- Methodological Answer : Collaborate with accredited pharmacopeial agencies (e.g., USP, Ph. Eur.) to source certified standards. If unavailable, validate in-house preparations via NMR (1H/13C) and HRMS, ensuring spectral match to published data. Cross-validate purity using orthogonal methods (e.g., DSC for melting point consistency) .

Data Presentation and Analysis Guidelines

- Tables : Include raw data (e.g., peak areas, yield percentages) and processed metrics (e.g., mean ± SD, p-values). For optimization studies, tabulate factor levels and response outcomes (see Table 2 in for an example).

- Figures : Use line graphs for stability kinetics, bar charts for comparative yields, and contour plots for RSM results. Annotate with 95% confidence intervals .

- Reproducibility : Archive HPLC chromatograms, NMR spectra, and statistical scripts (e.g., R/Python code) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.